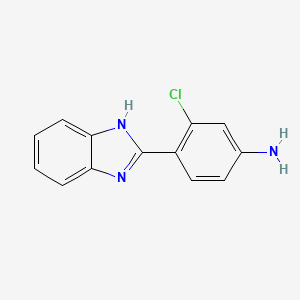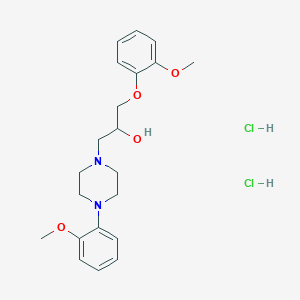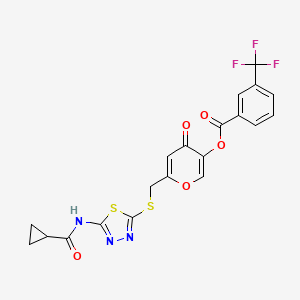
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions, nucleophilic substitutions, or coupling reactions. The exact method would depend on the desired configuration and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran ring and the thiadiazol group could potentially result in a planar structure, while the cyclopropane and trifluoromethyl groups could add some three-dimensionality .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group in the pyran ring could undergo nucleophilic addition reactions, while the thiadiazol group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbonyl group and the electronegative fluorine atoms could result in the compound having a relatively high polarity .Scientific Research Applications
Antitumor Activity
Compounds related to the chemical structure of interest have demonstrated potential in antitumor activities. For instance, benzothiazole derivatives, which share some structural similarities, have been synthesized and evaluated for their potent antitumor properties. One such compound, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibited significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Photosynthetic Electron Transport Inhibition
Certain pyrazole derivatives, which can be structurally related to the compound , have been explored as inhibitors of photosynthetic electron transport. These compounds, including pyrazolo[3,4-d][1,3]thiazine derivatives, have shown potential in inhibiting this process, which is vital for plant growth (Vicentini et al., 2005).
Antimicrobial Activities
Compounds with thiadiazole and pyrazole moieties have been synthesized and shown to possess antimicrobial properties. A study on novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties revealed significant antimicrobial activities against various bacterial strains (Idrees et al., 2019).
Synthesis of Heterocyclic Compounds
The structural framework of the compound is a good precursor for synthesizing a wide variety of heterocyclic compounds. Such syntheses are significant in the creation of new molecules with potential biological activities (Raslan & Omran, 2016).
Trifluoromethyl-Containing Aromatic Compounds
The trifluoromethyl group in the compound's structure aids in synthesizing various aromatic compounds. For example, ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate has been used in Diels–Alder reactions to produce trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives (Kondratov et al., 2015).
Future Directions
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O5S2/c21-20(22,23)12-3-1-2-11(6-12)17(29)31-15-8-30-13(7-14(15)27)9-32-19-26-25-18(33-19)24-16(28)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEKCHRBCCLOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2904740.png)
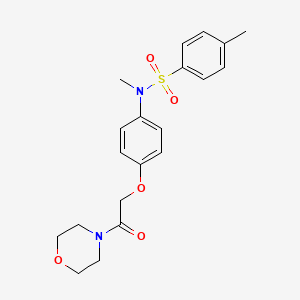
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)
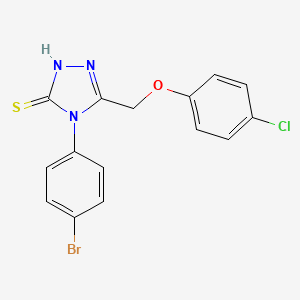
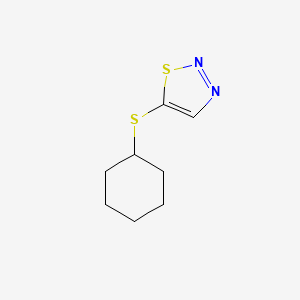
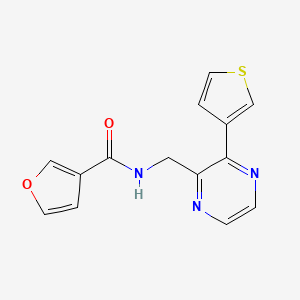

![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)
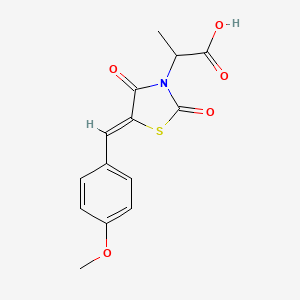
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)
